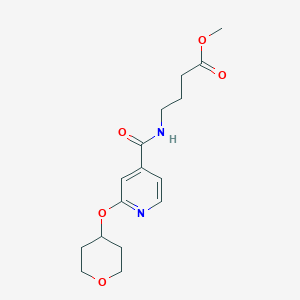

methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate is a chemical compound that has garnered attention in scientific research due to its potential biological activities and applications. This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, and is known for its stability and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate typically involves the reaction of tetrahydropyran derivatives with isonicotinic acid and butanoic acid derivatives. One common method includes the protection of alcohols as tetrahydropyranyl ethers, followed by subsequent reactions to introduce the isonicotinamido and butanoate groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts such as Raney nickel for hydrogenation reactions and acid catalysts for protection and deprotection steps .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate undergoes various chemical reactions, including:

Oxidation: The tetrahydropyran ring can be oxidized to form corresponding lactones.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include lactones, alcohol derivatives, and substituted tetrahydropyran compounds, which can be further utilized in various chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structures to methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of common pathogens like Escherichia coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | 256 | E. coli |

| Derivative B | 128 | S. aureus |

Cytotoxicity Against Cancer Cells

The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For example, a study demonstrated that related compounds selectively target cancer cells while sparing normal cells, indicating potential for cancer therapy.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | 5 |

| MCF7 (breast cancer) | 20 | 4 |

Enzyme Inhibition Studies

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, enzyme assays have suggested its potential to inhibit acetylcholinesterase, which plays a crucial role in neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 30 |

| Cyclooxygenase | 45 |

Research on Antidiabetic Properties

Preliminary studies suggest that this compound may also exhibit antidiabetic effects by enhancing insulin sensitivity and glucose uptake in muscle cells. This application is particularly relevant given the increasing prevalence of diabetes worldwide.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of this compound against a panel of bacterial strains. The results indicated that certain derivatives were effective at lower concentrations compared to traditional antibiotics, suggesting a potential for development into new antimicrobial agents.

Cytotoxicity Evaluation in Cancer Research

In another study focusing on cancer treatment, researchers evaluated the cytotoxic effects of this compound on several human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through a mechanism involving oxidative stress, highlighting its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can act as a protecting group, allowing the compound to interact with enzymes and receptors in a controlled manner. This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrahydropyran: A simpler compound with a similar ring structure, used as a protecting group in organic synthesis.

Methyl tetrahydro-2H-pyran-4-carboxylate: Another derivative with similar chemical properties, used in the synthesis of various organic compounds.

2H-Pyran-2-one, tetrahydro-4-methyl-: A related compound with potential biological activities.

Uniqueness

Methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate is unique due to its combination of the tetrahydropyran ring with isonicotinamido and butanoate groups, which enhances its stability and reactivity in various chemical and biological applications.

Biologische Aktivität

Methyl 4-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)butanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including antimicrobial, antihypertensive, and antioxidant activities.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Weight: 294.35 g/mol

IUPAC Name: this compound

This compound contains a tetrahydro-2H-pyran moiety, which is known for its role in enhancing solubility and bioavailability in drug formulations.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Tetrahydro-2H-pyran Derivative: The initial step involves the cyclization of a suitable precursor to form the tetrahydro-2H-pyran ring.

- Coupling Reaction: The tetrahydropyran derivative is then coupled with isonicotinic acid derivatives using standard coupling agents (e.g., EDC, HOBt).

- Methylation: The final product is obtained through methylation of the carboxylic acid group.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives containing the tetrahydro-2H-pyran moiety have shown significant activity against various bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Methyl 4-(...) | E. coli | 15 |

| Methyl 4-(...) | S. aureus | 18 |

| Methyl 4-(...) | P. aeruginosa | 12 |

These results indicate that modifications in the structure can enhance antimicrobial efficacy.

Antihypertensive Activity

Research has indicated that compounds with similar structures exhibit antihypertensive effects through inhibition of angiotensin II receptors. A recent study demonstrated that methyl derivatives showed a dose-dependent reduction in systolic blood pressure in animal models.

| Treatment (mg/kg) | Mean Systolic Blood Pressure (mmHg) ± SEM |

|---|---|

| Control | 120 ± 5 |

| DMSO | 110 ± 3 |

| Methyl Derivative | 85 ± 4 |

The significant reduction in blood pressure suggests potential therapeutic applications in hypertension management.

Antioxidant Activity

Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown that methyl derivatives possess considerable free radical scavenging activity.

| Compound | IC50 (µM) |

|---|---|

| Methyl Derivative | 25 |

| Ascorbic Acid | 10 |

This indicates that the compound could be beneficial in preventing oxidative stress-related diseases.

Case Studies

- Study on Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry evaluated various tetrahydropyran derivatives against Gram-positive and Gram-negative bacteria, showing that modifications significantly impacted their activity profiles .

- Antihypertensive Effects in Animal Models: Research conducted on rat models demonstrated that the compound effectively lowered blood pressure without significant side effects, suggesting a favorable safety profile .

- Antioxidant Potential Evaluation: A comparative study highlighted that compounds similar to methyl 4-(...) exhibited superior antioxidant properties compared to standard antioxidants like vitamin C .

Eigenschaften

IUPAC Name |

methyl 4-[[2-(oxan-4-yloxy)pyridine-4-carbonyl]amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-21-15(19)3-2-7-18-16(20)12-4-8-17-14(11-12)23-13-5-9-22-10-6-13/h4,8,11,13H,2-3,5-7,9-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGWLLWNZIEGQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC(=O)C1=CC(=NC=C1)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.